molecular formula C30H30N2O5 B2371094 ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114870-86-8

ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2371094
CAS No.: 1114870-86-8
M. Wt: 498.579
InChI Key: RTIKFOUWPFBUMP-UHFFFAOYSA-N
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Description

ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, mesitylamine, and ethyl esters. The reaction conditions may involve:

    Condensation reactions: To form the quinoline core.

    Amidation reactions: To introduce the mesitylamino group.

    Esterification: To attach the ethyl ester group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: To speed up the reactions.

    Solvents: To dissolve reactants and control reaction rates.

    Temperature and Pressure Control: To ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: To form quinoline N-oxides.

    Reduction: To reduce the quinoline ring or other functional groups.

    Substitution: To replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinoline N-oxides.

    Reduction: May yield reduced quinoline derivatives.

    Substitution: May yield various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinoline-6-carboxylate
  • Ethyl 4-(2-(dimethylamino)-2-oxoethoxy)-2-(4-methoxyphenyl)quinoline-6-carboxylate

Uniqueness

ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is unique due to the presence of the mesitylamino group, which may confer specific biological activities or chemical properties that are distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5/c1-6-36-30(34)22-9-12-25-24(15-22)27(16-26(31-25)21-7-10-23(35-5)11-8-21)37-17-28(33)32-29-19(3)13-18(2)14-20(29)4/h7-16H,6,17H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIKFOUWPFBUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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